Amino-bis-PEG3-DBCO
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Overview
Description
Amino-bis-PEG3-DBCO is a cleavable 3-unit polyethylene glycol (PEG) linker used in the synthesis of antibody-drug conjugates (ADCs). This compound contains two dibenzocyclooctyne (DBCO) moieties, which are known for their high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . The presence of PEG units enhances the solubility and biocompatibility of the compound, making it an excellent choice for bioconjugation applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Amino-bis-PEG3-DBCO typically involves the coupling of amino groups with dibenzocyclooctyne-PEG-NHS ester under controlled pH conditions . The reaction is carried out in an organic solvent such as dichloromethane or dimethylformamide, and the product is purified through column chromatography . The reaction conditions are optimized to ensure high yield and purity of the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput . The product is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: Amino-bis-PEG3-DBCO primarily undergoes strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction is highly specific and does not require a catalyst, making it suitable for bio-orthogonal applications .
Common Reagents and Conditions: The common reagents used in the reactions involving this compound include azide-functionalized molecules and solvents like dimethyl sulfoxide (DMSO) or acetonitrile . The reactions are typically carried out at room temperature under mild conditions to preserve the integrity of the biological molecules involved .
Major Products: The major products formed from the reactions of this compound are bioconjugates, such as antibody-drug conjugates (ADCs) and other targeted therapeutic agents . These products are characterized by their high specificity and stability, making them suitable for various biomedical applications .
Scientific Research Applications
Amino-bis-PEG3-DBCO has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used for the site-specific modification of biomolecules through click chemistry . In biology, it is employed in the functionalization of proteins, peptides, and nucleic acids . In medicine, it is used in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs) . In industry, it is utilized in the production of biocompatible materials and nanocarriers for drug delivery .
Mechanism of Action
The mechanism of action of Amino-bis-PEG3-DBCO involves its high reactivity towards azide groups through strain-promoted alkyne-azide cycloaddition (SPAAC) reactions . This reaction occurs rapidly under mild conditions without the need for a catalyst, making it suitable for bio-orthogonal applications . The PEG units in the compound enhance its solubility and biocompatibility, reducing aggregation and minimizing steric hindrance .
Comparison with Similar Compounds
Amino-bis-PEG3-DBCO is unique due to its dual DBCO moieties and PEG linker, which provide high reactivity and biocompatibility . Similar compounds include Aminooxy-PEG2-bis-PEG3-DBCO and Bromoacetyl-Amino-bis-PEG3-DBCO . These compounds also contain PEG linkers and DBCO moieties but differ in their functional groups and specific applications . This compound stands out due to its cleavable nature and high efficiency in forming stable bioconjugates .
Properties
Molecular Formula |
C63H79N7O14 |
---|---|
Molecular Weight |
1158.3 g/mol |
IUPAC Name |
N-[2-[2-[2-[2-[3-[2-amino-3-[3-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethylamino]-3-oxopropoxy]propoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethyl]-4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanamide |
InChI |
InChI=1S/C63H79N7O14/c64-55(47-83-31-25-60(73)67-29-35-79-39-43-81-41-37-77-33-27-65-58(71)21-23-62(75)69-45-53-13-3-1-9-49(53)17-19-51-11-5-7-15-56(51)69)48-84-32-26-61(74)68-30-36-80-40-44-82-42-38-78-34-28-66-59(72)22-24-63(76)70-46-54-14-4-2-10-50(54)18-20-52-12-6-8-16-57(52)70/h1-16,55H,21-48,64H2,(H,65,71)(H,66,72)(H,67,73)(H,68,74) |
InChI Key |
IBHGLHHSWOQJHM-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C#CC3=CC=CC=C3N1C(=O)CCC(=O)NCCOCCOCCOCCNC(=O)CCOCC(COCCC(=O)NCCOCCOCCOCCNC(=O)CCC(=O)N4CC5=CC=CC=C5C#CC6=CC=CC=C64)N |
Origin of Product |
United States |
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